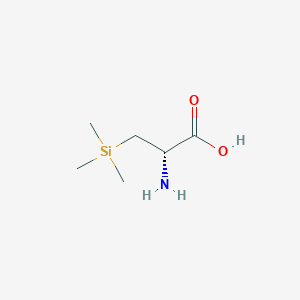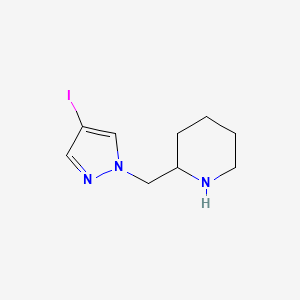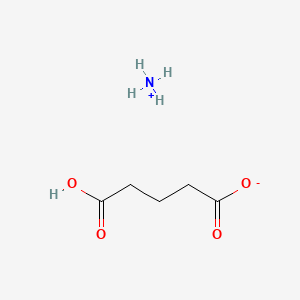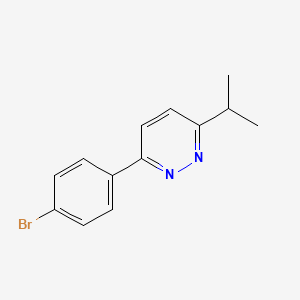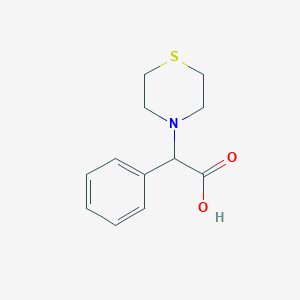
Rac-2-phenyl-2-thiomorpholinoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-thiomorpholinoacetic acid is an organic compound that features a phenyl group, a thiomorpholine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-thiomorpholinoacetic acid typically involves the reaction of thiomorpholine with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process may also involve the use of solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods: In an industrial setting, the production of 2-Phenyl-2-thiomorpholinoacetic acid may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-thiomorpholinoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-thiomorpholinoacetic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to certain targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Phenylacetic acid: Shares the phenyl and acetic acid moieties but lacks the thiomorpholine ring.
Thiomorpholine: Contains the thiomorpholine ring but lacks the phenyl and acetic acid groups.
2-Phenylacetic acid derivatives: Compounds with variations in the substituents on the phenyl or acetic acid groups.
Uniqueness: 2-Phenyl-2-thiomorpholinoacetic acid is unique due to the combination of the phenyl group, thiomorpholine ring, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
2-phenyl-2-thiomorpholin-4-ylacetic acid |
InChI |
InChI=1S/C12H15NO2S/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15) |
InChI Key |
WGXRXRGHKXSFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


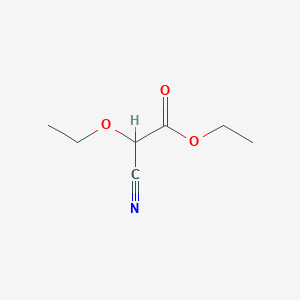
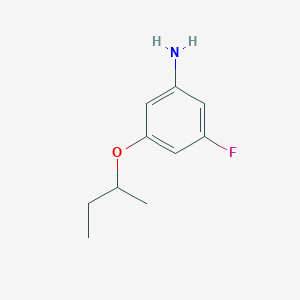
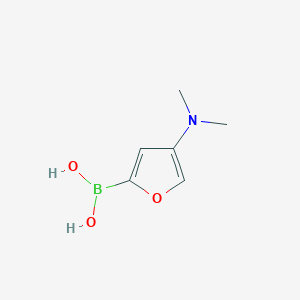
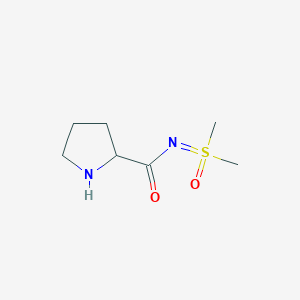
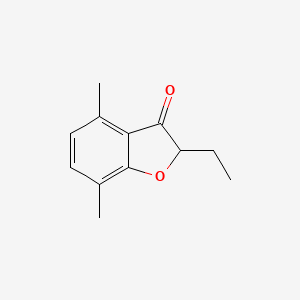
![Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate](/img/structure/B13326677.png)
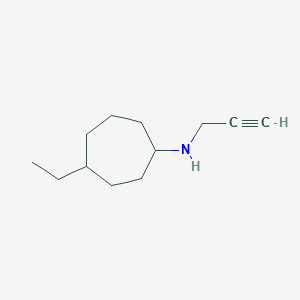

![5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13326689.png)

